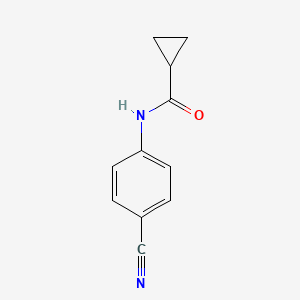

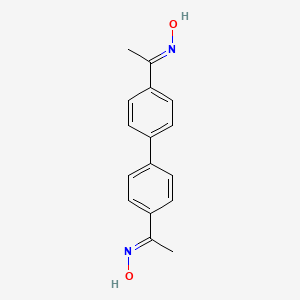

ethyl 3-(4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

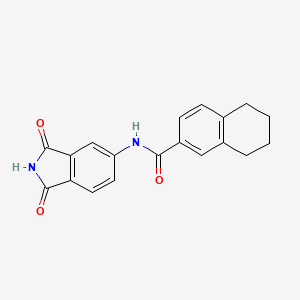

“Ethyl 3-(4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate” is a chemical compound. It is a novel inhibitor of GATA family proteins, targeting the DNA-binding activity of GATA3 and other members of the GATA family .

Synthesis Analysis

The synthesis of this compound involves the evaporation of solvent which furnishes a solid that is recrystallized from ethanol .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, NMR, and MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of amide bonds and the formation of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique

- Antibacterial and Antifungal Properties : Imidazole derivatives have demonstrated antimicrobial activity. Researchers explore their potential as novel antibiotics and antifungal agents .

- Anti-Inflammatory and Analgesic Effects : Certain imidazole-based compounds exhibit anti-inflammatory and analgesic properties. For instance, (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed promising results .

- Antiviral Activity : Imidazole-containing drugs like enviroxime have antiviral effects .

- Antiulcer Agents : Compounds with imidazole moieties, such as omeprazole and pantoprazole, are used to treat gastric ulcers .

Materials Science and Organic Electronics

Imidazole derivatives find applications in organic electronics due to their unique electronic properties. They can serve as:

- Organic Semiconductors : Imidazole-containing molecules can be incorporated into organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .

- Light-Emitting Materials : Some imidazole-based compounds exhibit fluorescence, making them suitable for optoelectronic devices .

Computational Chemistry and Molecular Docking Studies

Researchers use computational methods to predict the interactions of imidazole derivatives with biological targets. For instance:

- Molecular Docking : Imidazole-containing compounds are docked against protein receptors to understand binding affinities and potential therapeutic effects .

Organic Synthesis and Heterocyclic Chemistry

Imidazole derivatives serve as versatile building blocks in organic synthesis:

- Thienannulation Reactions : Imidazole-based compounds participate in thienannulation reactions, leading to novel heterocyclic structures .

Natural Product Synthesis

Imidazole is a core component of various natural products:

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-[(4-phenyl-3-pyrrol-1-ylthiophene-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c1-2-29-24(28)18-11-8-12-19(15-18)25-23(27)22-21(26-13-6-7-14-26)20(16-30-22)17-9-4-3-5-10-17/h3-16H,2H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFCVMXUGIASKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)

![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)

![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)

![3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2528747.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)